![molecular formula C15H13NO3 B14287398 Benzeneacetic acid, 2-[(phenylamino)carbonyl]- CAS No. 126069-76-9](/img/structure/B14287398.png)
Benzeneacetic acid, 2-[(phenylamino)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2-[(phenylamino)carbonyl]- is a chemical compound with the molecular formula C₁₅H₁₃NO₃ It is known for its unique structure, which includes a benzene ring, an acetic acid group, and a phenylamino carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- typically involves the reaction of benzeneacetic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 2-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.
科学的研究の応用
Benzeneacetic acid, 2-[(phenylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the phenylamino carbonyl group.
Benzeneacetic acid: Similar but without the phenylamino carbonyl group.
Phenylalanine: An amino acid with a similar aromatic structure but different functional groups.
Uniqueness
Benzeneacetic acid, 2-[(phenylamino)carbonyl]- is unique due to the presence of both the phenylamino carbonyl group and the benzeneacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
126069-76-9 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
2-[2-(phenylcarbamoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13NO3/c17-14(18)10-11-6-4-5-9-13(11)15(19)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,19)(H,17,18) |
InChIキー |
OHPBHIFNOJKRNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
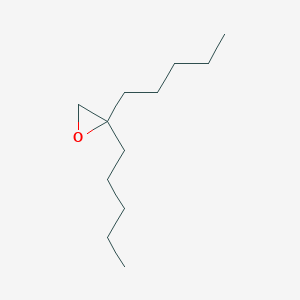
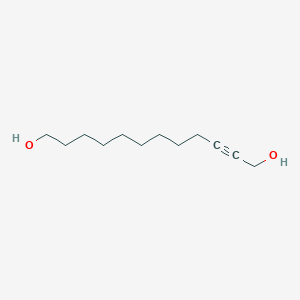
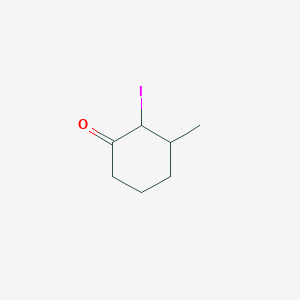
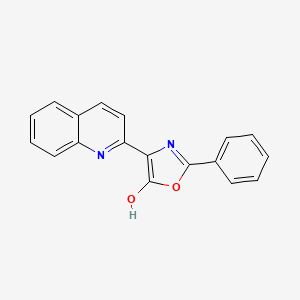

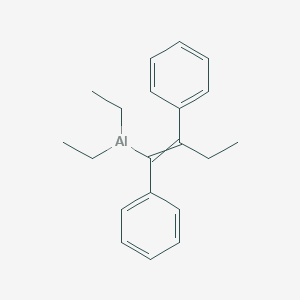
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)

![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)

![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
